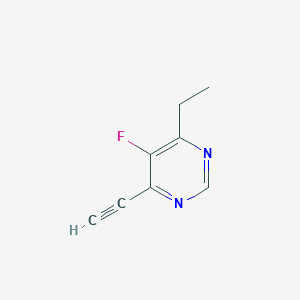

4-Ethyl-6-ethynyl-5-fluoropyrimidine

CAS No.: 1936224-13-3

Cat. No.: VC3100899

Molecular Formula: C8H7FN2

Molecular Weight: 150.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1936224-13-3 |

|---|---|

| Molecular Formula | C8H7FN2 |

| Molecular Weight | 150.15 g/mol |

| IUPAC Name | 4-ethyl-6-ethynyl-5-fluoropyrimidine |

| Standard InChI | InChI=1S/C8H7FN2/c1-3-6-8(9)7(4-2)11-5-10-6/h1,5H,4H2,2H3 |

| Standard InChI Key | ADDCMOSTFAMKBF-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=NC=N1)C#C)F |

| Canonical SMILES | CCC1=C(C(=NC=N1)C#C)F |

Introduction

4-Ethyl-6-ethynyl-5-fluoropyrimidine is a synthetic organic compound belonging to the pyrimidine class, which is a fundamental component of nucleic acids. This compound is characterized by its unique structural features, including an ethyl group, an ethynyl group, and a fluorine atom attached to the pyrimidine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Synthesis and Preparation

The synthesis of 4-Ethyl-6-ethynyl-5-fluoropyrimidine typically involves multi-step organic reactions. These processes often start with simpler pyrimidine derivatives and involve various transformations such as alkylation, fluorination, and ethynylation. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Synthesis Steps

-

Starting Material: Pyrimidine derivatives are often used as starting materials.

-

Alkylation: Introduction of the ethyl group.

-

Fluorination: Incorporation of the fluorine atom.

-

Ethynylation: Addition of the ethynyl group.

Biological Activities and Applications

While specific biological activities of 4-Ethyl-6-ethynyl-5-fluoropyrimidine are not extensively documented, compounds with similar structures have shown potential in various biological applications:

-

Pharmaceuticals: Pyrimidine derivatives are often explored for their antiviral, anticancer, and antibacterial properties.

-

Biotechnology: These compounds can be used as building blocks for more complex molecules with specific biological functions.

Potential Applications

-

Drug Development: As intermediates in the synthesis of therapeutic agents.

-

Biological Research: Tools for studying biological pathways and interactions.

Research Findings and Future Directions

Research on 4-Ethyl-6-ethynyl-5-fluoropyrimidine is limited, but ongoing studies in related pyrimidine derivatives suggest potential avenues for exploration:

-

Synthetic Methodology: Improving synthesis efficiency and yield.

-

Biological Screening: Investigating potential biological activities.

Future Research Directions

-

Synthetic Optimization: Developing more efficient and cost-effective synthesis methods.

-

Biological Evaluation: Assessing the compound's biological activities and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume